2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
説明
The exact mass of the compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCTUDGWKWQBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the biological system.
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve the formation of bonds or intermolecular forces, altering the target’s structure or activity.
Biochemical Pathways
These effects could include changes in cellular processes, signaling pathways, or metabolic reactions.
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.
生物活性
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Molecular Formula: C18H16N4O3
- Molecular Weight: 336.35 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity: The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antifungal Activity: It was also effective against Candida albicans, suggesting potential use in treating fungal infections .
Anticancer Properties
Triazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action: Initial studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Case Study: In vitro studies on human cancer cell lines showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles:
- Substituent Effects: The presence of electron-withdrawing groups enhances antimicrobial activity, while bulky hydrophobic groups improve solubility and bioavailability .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases antimicrobial potency |
| Bulky hydrophobic groups | Enhances solubility and bioavailability |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy:
- Cytotoxicity Against Cancer Cells:
- Mechanistic Insights:
科学的研究の応用
Synthesis and Characterization
The synthesis of 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions starting from easily accessible precursors. The compound's structure can be confirmed through various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure and confirms the presence of specific functional groups.
- Mass Spectrometry : Helps in determining the molecular weight and confirming the purity of the synthesized compound.
- Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Compounds in this class have shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
Antitumor Activity
Studies have suggested that derivatives of triazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves:
- Induction of Apoptosis : Certain triazole derivatives have been documented to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds resembling 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one are being evaluated for their neuroprotective properties:
- Potential Mechanisms : These may include antioxidant activity and modulation of neuroinflammatory responses .
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Inhibition of bacterial growth |
| Oncology | Cancer treatment through apoptosis induction | Triggering cell death pathways |
| Neurology | Neuroprotection in degenerative diseases | Reducing oxidative stress and inflammation |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
準備方法
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
The 6-phenylpyridazin-3(2H)-one intermediate is synthesized via cyclocondensation of 4-phenyl-2-butenoic acid derivatives with hydrazine hydrate.
- React 4-phenyl-2-butenoic acid (1) with hydrazine hydrate in dry benzene under reflux (6 hr).
- Isolate 6-phenyl-4,5-dihydropyridazin-3(2H)-one (2) via recrystallization (benzene, 68% yield).
- Dehydrogenate (2) using POCl₃ (30 min, 80°C) to yield 3-chloro-6-phenylpyridazine (3) (72% yield).
Key Data :
| Intermediate | Yield (%) | m.p. (°C) |
|---|---|---|
| (2) | 68 | 198–200 |
| (3) | 72 | 145–147 |
Chlorination at position 3 enhances reactivity for subsequent triazole annulation.
Formation
Diazotization-Cyclization Sequence
Treatment of 3-amino-6-phenylpyridazine (4) with nitrous acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form the triazole ring.
- Prepare (4) by aminating (3) with ammonium hydroxide (120°C, 12 hr, 65% yield).
- Diazotize (4) with NaNO₂/HCl (0–5°C, 1 hr).
- Cyclize the diazonium salt in acetic acid (reflux, 4 hr) to yield 6-phenyl-triazolo[4,3-b]pyridazin-3(2H)-one (5) (58% yield).
Mechanistic Insight :
Diazonium intermediate formation facilitates nucleophilic attack by the adjacent pyridazine nitrogen, eliminating N₂ and closing the triazole ring.
N-Alkylation with Benzo[d]dioxol-5-ylmethyl Groups
Grignard-Mediated Alkylation
The benzodioxolemethyl moiety is introduced via nucleophilic substitution using 5-(bromomethyl)benzo[d]dioxole (6) .
- React 5-bromo-2,2-difluorobenzo[d]dioxole with isopropylmagnesium chloride in THF (-10°C, 3 hr).
- Quench with N,N-dimethylformamide to form 2,2-difluorobenzo[d]dioxole-5-carbaldehyde (78% yield).
- Reduce the aldehyde with NaBH₄ in ethanol (20–30°C, 3 hr) to yield (2,2-difluorobenzo[d]dioxol-5-yl)methanol (77.7% yield).
- Convert the alcohol to (6) using PBr₃ (0°C, 1 hr, 89% yield).
- React (5) with (6) in DMF using K₂CO₃ (80°C, 12 hr).
- Purify via column chromatography (hexane/EtOAc 4:1) to isolate the target compound (63% yield).
Optimization Note :
Excess (6) (1.5 equiv) and anhydrous conditions minimize di-alkylation byproducts.
Alternative Route: CuAAC Triazole Formation
Click Chemistry Approach
Late-stage triazole formation avoids diazotization challenges.
- Synthesize 3-azido-6-phenylpyridazine (7) by treating (3) with NaN₃ (DMF, 60°C, 8 hr, 71% yield).
- React (7) with propargyl benzo[d]dioxole-5-carboxylate (8) under CuI catalysis (CH₂Cl₂, rt, 12 hr).
- Hydrolyze the ester with NaOH/EtOH (reflux, 2 hr) and reduce with LiAlH₄ to install the methylene group (52% overall yield).
Advantages :
- Modular synthesis allows benzodioxole variant screening.
- Mild conditions preserve pyridazine integrity.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Diazotization | Diazonium cyclization | 58 | 95 | Moderate |
| Grignard alkylation | N-Alkylation | 63 | 97 | High |
| CuAAC | Click cyclization | 52 | 93 | High |
The Grignard alkylation route offers superior yield and scalability, though CuAAC provides flexibility for analog synthesis.
Q & A
Q. Which in vivo models are most suitable for evaluating the compound’s therapeutic potential, and what endpoints are critical?
- Model Selection :
- Seizure Models : Maximal electroshock (MES) in rodents to assess anticonvulsant activity. Dose-response curves (10–50 mg/kg) correlate with GABAergic modulation .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology to detect hepatotoxicity predicted by in silico models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
